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Abstract

Divinylphenylphosphine (DVPP) is a versatile organophosphorus compound with significant
potential in polymer chemistry, materials science, and as a ligand in catalysis. Its unique
structure, featuring two reactive vinyl groups and a phenyl ring attached to a central
phosphorus atom, imparts valuable properties. A thorough understanding of its molecular
structure and purity is paramount for its effective application and for ensuring the reproducibility
of experimental results. This in-depth technical guide provides a comprehensive overview of
the spectroscopic techniques used to characterize divinylphenylphosphine, including Nuclear
Magnetic Resonance (NMR) spectroscopy (*H, 13C, and 3!P), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug
development professionals who utilize or intend to utilize divinylphenylphosphine in their
work. We will delve into the theoretical underpinnings of each technique, provide detailed
experimental protocols, and discuss the interpretation of the resulting spectra, offering insights
grounded in field-proven expertise.

Introduction: The Importance of Spectroscopic
Characterization

In any scientific endeavor involving chemical compounds, unequivocal structural confirmation
and purity assessment are non-negotiable. For a molecule like divinylphenylphosphine,
which can participate in polymerization, act as a ligand for metal complexes, or undergo
various chemical transformations, a detailed spectroscopic fingerprint is essential.
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Spectroscopic characterization provides a multi-faceted view of the molecule, confirming the
connectivity of atoms, identifying functional groups, and detecting impurities. This guide will
equip the reader with the knowledge to perform and interpret the key spectroscopic analyses
for divinylphenylphosphine.

Molecular Structure of Divinylphenylphosphine

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic
data. Divinylphenylphosphine consists of a central phosphorus(lll) atom bonded to a phenyl
group and two vinyl (-CH=CHz2) groups.

Figure 1: 2D structure of divinylphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can gain
detailed information about the chemical environment and connectivity of atoms. For
divinylphenylphosphine, *H, 13C, and 3P NMR are all highly informative.

3P NMR Spectroscopy: The Phosphorus Core

Given the presence of a phosphorus atom, 3P NMR is the most direct method for
characterizing divinylphenylphosphine. The 3P nucleus has a spin of 1/2 and is 100%
naturally abundant, making it a sensitive nucleus for NMR analysis.[2]

o Expertise & Experience: The chemical shift (8) in 31P NMR is highly sensitive to the electronic
environment and coordination number of the phosphorus atom. For a trivalent phosphine like
divinylphenylphosphine, the chemical shift is expected to be in a characteristic range for
triorganophosphines. The exact chemical shift will be influenced by the electronegativity of
the attached phenyl and vinyl groups.

o Expected Spectrum: A proton-decoupled 3P NMR spectrum of pure
divinylphenylphosphine is expected to show a single sharp peak. The chemical shift for
trialkylphosphines can vary significantly, and the presence of both sp2-hybridized phenyl and
vinyl carbons directly attached to the phosphorus will influence the final value.[3]
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o Trustworthiness: The presence of a single peak in the expected region is a strong indicator
of the presence of a single phosphorus-containing species. The chemical shift value can be
compared to literature values for similar vinyl- and aryl-substituted phosphines to build
confidence in the identification.[4]

Table 1: Predicted 3P NMR Data

Predicted Chemical Shift .
Nucleus Rationale

(5, ppm)

| 31P | -20 to -60 | Based on typical shifts for triorganophosphines, with deshielding effects from
the phenyl and vinyl groups.[3] |

'H NMR Spectroscopy: Probing the Protons

1H NMR provides detailed information about the number, environment, and connectivity of
protons in a molecule.

o Expertise & Experience: The H NMR spectrum of divinylphenylphosphine will be
characterized by signals from the aromatic protons of the phenyl group and the vinylic
protons. The vinyl protons will exhibit a complex splitting pattern due to both geminal, cis,
and trans H-H couplings, as well as coupling to the 3P nucleus. The phenyl protons will also
show coupling to the 3'P nucleus, with the ortho protons typically showing the largest
coupling constant.

o Expected Spectrum:

o Vinyl Region (o 5.5-7.0 ppm): This region will contain a complex set of multiplets
corresponding to the three protons on each vinyl group. These protons are chemically
distinct and will show characteristic splitting patterns (doublet of doublets of doublets, for
example) due to geminal, cis, and trans couplings, as well as P-H couplings.

o Aromatic Region (6 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region.
Due to the influence of the phosphorus substituent, the ortho, meta, and para protons will
have slightly different chemical shifts and will show coupling to each other and to the 3P
nucleus.
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o Trustworthiness: The integration of the signals should correspond to the number of protons
in each environment (e.g., a 5:6 ratio for the phenyl vs. total vinyl protons). The characteristic
coupling patterns, especially the P-H couplings, provide a high degree of confidence in the
structural assignment.

Table 2: Predicted *H NMR Data

U Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constants (J, Hz)

Phenyl (ortho) 75-7.8 m

Phenyl (meta, para) 72-75 m

Vinyl (-P-CH=) 6.0-6.5 m

| Vinyl (=CHz) | 5.5-6.0 | m| |

3C NMR Spectroscopy: The Carbon Skeleton

13C NMR provides information about the carbon framework of the molecule.[5] While 13C has a
low natural abundance (1.1%), modern NMR techniques readily provide high-quality spectra.

» Expertise & Experience: In a proton-decoupled 3C NMR spectrum, each unique carbon
atom will appear as a single peak. The chemical shifts are indicative of the carbon's
hybridization and electronic environment. The carbons directly bonded to the phosphorus
atom will exhibit coupling to the 3P nucleus, resulting in doublets.

o Expected Spectrum:

o Aromatic Region (0 120-140 ppm): The six carbons of the phenyl ring will appear in this
region. The ipso-carbon (directly attached to P) will be a doublet due to *tJ(C-P) coupling
and will likely be found at the downfield end of this region. The ortho, meta, and para
carbons will also show smaller C-P couplings.

o Vinyl Region (d 125-140 ppm): The four carbons of the two vinyl groups will also be in this
region. The carbons directly attached to the phosphorus will appear as doublets due to
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1J(C-P) coupling, while the terminal =CH:z carbons will also be doublets due to 2J(C-P)
coupling.

o Trustworthiness: The number of signals in the spectrum should correspond to the number of
chemically non-equivalent carbons in the molecule. The presence of C-P coupling is a
definitive indicator of the connectivity between the carbon skeleton and the phosphorus
atom.

Table 3: Predicted 3C NMR Data

Predicted Chemical Shift Predicted Multiplicity (due

Carbon (0, ppm) to P-coupling)
Phenyl (ipso) 135 - 140 d

Phenyl (ortho, meta, para) 128 - 133 d (smaller J)
Vinyl (-P-C=) 130 - 138 d

| Vinyl (=C) | 125 - 130 | d |

Experimental Protocol: NMR Spectroscopy

Sample Preparation Data Acquisition Data Analysis

Dissolve ~10-20 mg of in ~0.6 mL of deuterated Transfer to an Place tube in NMR Acquire H, C, and 1P Fourier transform,
divinylphenylphosphine solvent (e.g., CDCl3) NMR tube spectrometer spectra phase, and baseline correc

Assign peaks and

, [—>| Integrate 'H signals [—|
measure coupling constants

Click to download full resolution via product page
Figure 2: General workflow for NMR analysis.

o Sample Preparation: Accurately weigh 10-20 mg of divinylphenylphosphine and dissolve it
in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, benzene-ds) in a clean,
dry vial. Transfer the solution to a 5 mm NMR tube.
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 Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

o Data Acquisition: Acquire the H, 13C, and 3P NMR spectra. For 13C and 3P, proton
decoupling is typically used to simplify the spectra.

» Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
This involves Fourier transformation, phase correction, and baseline correction.

o Data Analysis: Reference the spectra to the appropriate standard (tetramethylsilane for *H
and 3C, 85% phosphoric acid for 31P). Integrate the peaks in the *H spectrum and determine
the chemical shifts and coupling constants for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the
functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

o Expertise & Experience: The IR spectrum of divinylphenylphosphine will be dominated by
vibrations associated with the phenyl ring and the vinyl groups. The C-H stretching and
bending vibrations, as well as C=C stretching vibrations, will give rise to characteristic
absorption bands.

o Expected Spectrum:
o ~3100-3000 cm~*: Aromatic and vinylic C-H stretching vibrations.

o ~1630-1610 cm~2: Vinylic C=C stretching vibration. This is a key indicator of the vinyl
groups.

o ~1590 and ~1480 cm~1: C=C stretching vibrations within the phenyl ring.
o ~1400 cm~%: Vinylic =C-H in-plane bending.

o ~990 and ~910 cm~1: Vinylic =C-H out-of-plane bending vibrations. These are often strong
and characteristic bands for terminal alkenes.
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o ~740 and ~690 cm~*: C-H out-of-plane bending vibrations for the monosubstituted phenyl
ring.

o Trustworthiness: The presence of the characteristic vinyl C=C and C-H bending bands, in
conjunction with the aromatic C-H and C=C bands, provides strong evidence for the
structure of divinylphenylphosphine.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm~12) Vibration Type Functional Group
3080-3050 C-H stretch Aromatic & Vinyl
1625 C=C stretch Vinyl

1585, 1480 C=C stretch Aromatic

995, 915 =C-H bend (out-of-plane) Vinyl

| 745, 695 | C-H bend (out-of-plane) | Aromatic |

Experimental Protocol: IR Spectroscopy

Sample Preparation Data Acquisition Data Analysis

\ /

Place a drop of neat liquid > between two salt plates > Place plates in IR Acquire the TR spectrum Identify and assign
divinylphenylphosphine (e.g., NaCl or KBr) spectrometer q P characteristic absorption bands

Click to download full resolution via product page
Figure 3: General workflow for IR analysis.

o Sample Preparation: As divinylphenylphosphine is a liquid at room temperature, the
simplest method is to place a small drop of the neat liquid between two salt plates (e.g.,
NaCl or KBr).
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o Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Acquire a
background spectrum of the clean salt plates. Then, acquire the spectrum of the sample.

o Data Analysis: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum. Identify
and label the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It provides information about the molecular weight of the compound and can offer
structural insights through the analysis of fragmentation patterns.

o Expertise & Experience: For divinylphenylphosphine (C10H11P), the molecular weight is
162.17 g/mol . In electron ionization (El) mass spectrometry, the molecule is bombarded with
high-energy electrons, leading to the formation of a molecular ion (M*") and various fragment
ions. The fragmentation of organophosphorus compounds often involves cleavage of the
bonds to the phosphorus atom.

o Expected Spectrum:

o Molecular lon (M*"): A peak at m/z = 162, corresponding to the intact molecule with one
electron removed. This should be the highest mass peak in the spectrum (excluding
isotope peaks).

o Key Fragments:

[M - C2Hs]* (m/z = 135): Loss of a vinyl radical.

[M - CeHs]* (m/z = 85): Loss of a phenyl radical.

[CeHsP]* (m/z = 108): Phenylphosphine radical cation.

[CeHs]* (m/z = 77): Phenyl cation.

[P(C2Hs)2]* (m/z = 85): Divinylphosphinyl cation.
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o Trustworthiness: The observation of the molecular ion at the correct m/z value is a strong
confirmation of the compound's identity and purity. The fragmentation pattern should be
consistent with the known stability of the resulting ions and radicals. High-resolution mass
spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which
can be used to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/z Proposed Fragment
162 [C10H11P]*" (Molecular lon)
135 [CeHsP]*
108 [CeHsP]*+
85 [CaHeP]*
| 77 | [CeHs]™ |

Experimental Protocol: Mass Spectrometry

Sample Introduction Tonization Mass Analysis Data Analysis

Introduce a small amount of (g, via di
divinylphenylphosphine into the [—-| (8~
mass spectrometer

Identify the molecular ion and
analyze the fragmentation pattern

rum [—|

Click to download full resolution via product page
Figure 4: General workflow for mass spectrometry analysis.

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid like divinylphenylphosphine, this can be done via a direct insertion
probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any
potential impurities.
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« lonization: The sample is vaporized and then ionized, typically using electron ionization (El)
at 70 eV.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

o Detection: The separated ions are detected, and a signal is generated that is proportional to
the abundance of each ion.

» Data Analysis: The data is presented as a mass spectrum, which is a plot of ion abundance
versus m/z. ldentify the molecular ion peak and analyze the fragmentation pattern to confirm
the structure.

Conclusion

The comprehensive spectroscopic characterization of divinylphenylphosphine using a
combination of 31P, 1H, and 3C NMR, IR spectroscopy, and mass spectrometry provides a
robust and reliable means of confirming its structure and assessing its purity. Each technique
offers a unique and complementary piece of the structural puzzle. By following the detailed
protocols and interpretation guidelines presented in this guide, researchers, scientists, and
drug development professionals can confidently characterize divinylphenylphosphine,
ensuring the quality and reliability of their scientific work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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